

Diazepam Pharmacokinetics: Quantitative Data Summary

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Compound Focus: Uldazepam

CAS No.: 28546-58-9

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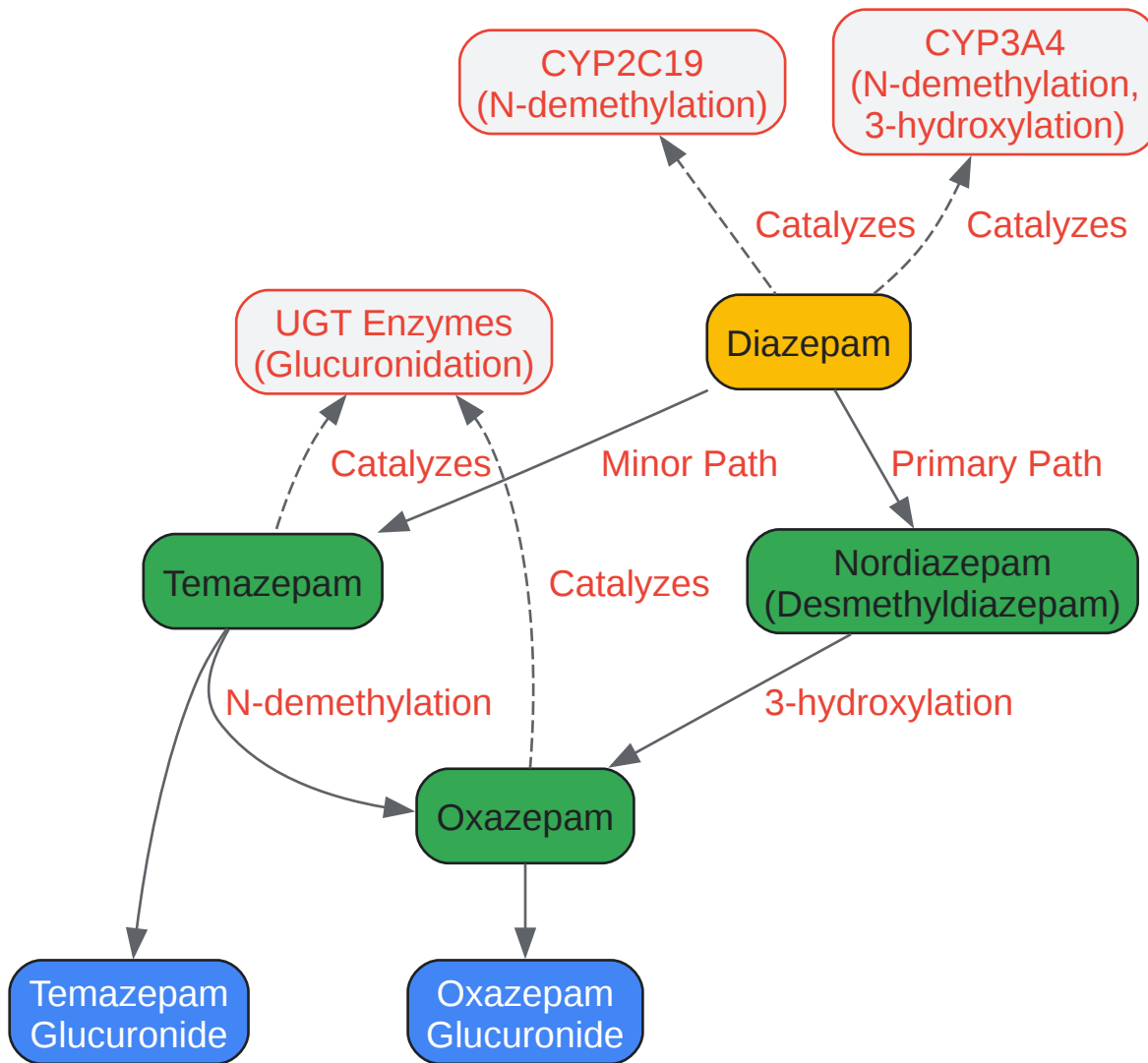
The table below summarizes key pharmacokinetic parameters for diazepam and its major active metabolite, nordiazepam (also known as desmethyldiazepam).

Parameter	Diazepam	Nordiazepam (Major Metabolite)	Notes & Context
Bioavailability	>90% (Oral) [1] [2]	-	Absorption is delayed and decreased with food [1].
Time to Cmax (Oral)	1 - 1.5 hours (Fasting); 2.5 hours (With food) [1] [3]	-	
Protein Binding	98% - 99% [1] [3]	-	Primarily to albumin [3].
Volume of Distribution	0.8 - 1.0 L/kg [1] [3]	-	High lipophilicity enables rapid distribution and CNS penetration [1].
Primary Metabolizing Enzymes	CYP2C19, CYP3A4 [1] [2] [3]	-	Polymorphism in CYP2C19 significantly impacts metabolism [3].

Parameter	Diazepam	Nordiazepam (Major Metabolite)	Notes & Context
Active Metabolites	Nordiazepam, Temazepam, Oxazepam [1]	-	Temazepam and Oxazepam are further metabolized to inactive compounds [3].
Half-Life	~46 hours (Parent compound) [1] [2]	~100 hours [1] [2]	Long metabolite half-life leads to accumulation with repeated dosing.
Clearance	20 - 30 mL/min (in young adults) [3]	-	Reduced in CYP2C19 poor metabolizers (~12 mL/min) [3].
Route of Elimination	Primarily urine, as glucuronide conjugates [1] [3]	Primarily urine [1]	

Diazepam Metabolism Pathway

The primary metabolic pathways of diazepam involve cytochrome P450 (CYP) enzymes and subsequent glucuronidation. The following diagram illustrates the major pathways and key enzymes involved.



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Diazepam is primarily metabolized to active nordiazepam via CYP2C19. Both parent drug and metabolite undergo hydroxylation and glucuronidation for elimination.

Detailed Experimental Protocols

For researchers, the methodologies for studying diazepam metabolism and concentration are critical. Here are detailed protocols from the literature.

In Vitro Metabolic Inhibition Study using Liver Microsomes

This protocol is used to assess the inhibitory effect of a compound (e.g., Imperatorin) on diazepam metabolism [4].

- **Materials:** Rat or human liver microsomes, diazepam, NADPH (cofactor), Imperatorin (inhibitor), UPLC-MS/MS system, internal standard (e.g., Clonazepam).
- **Incubation Setup:**
 - Prepare incubation mixtures containing liver microsomes (e.g., 0.5 mg/mL protein), diazepam (at varying concentrations for kinetics, or a fixed concentration for IC50), and the test inhibitor in a suitable buffer (e.g., phosphate buffer, pH 7.4).
 - Pre-incubate the mixture for 5 minutes.
 - Initiate the reaction by adding NADPH (e.g., 1 mM final concentration).
 - Incubate at 37°C for a set time (e.g., 10-60 minutes).
- **Reaction Termination:** Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol, which also precipitates proteins.
- **Sample Analysis:**
 - Centrifuge the samples (e.g., 15,000× g, 10 minutes) to remove precipitated proteins.
 - Analyze the supernatant using UPLC-MS/MS to quantify the formation of diazepam metabolites (nordiazepam and temazepam).
 - **IC50 Determination:** Measure metabolite formation at various inhibitor concentrations and calculate the concentration that inhibits 50% of metabolic activity.
 - **Inhibition Constant (Ki):** Determine the mechanism of inhibition (e.g., competitive) and calculate the Ki value by analyzing reaction rates at different substrate and inhibitor concentrations.

Analytical Method for Therapeutic Drug Monitoring (HPLC-UV)

This method details a green, cost-effective approach for simultaneous quantification of diazepam and nordiazepam in human plasma [2].

- **Sample Preparation (Protein Precipitation):**
 - Mix 200 µL of human plasma with 20 µL of internal standard solution (e.g., Clozapine).
 - Add 600 µL of a precipitant solvent (e.g., Acetonitrile, Acetone, or Trichloroacetic acid solution).
 - Vortex vigorously for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
 - The clear supernatant is directly injected into the HPLC system.
- **HPLC-UV Analysis:**
 - **Column:** Core-shell C18 or PFP column (e.g., 150 mm × 4.6 mm, 4 µm).
 - **Mobile Phase:** Acetonitrile and water (with or without modifiers like formic acid), run with a gradient or isocratic elution.
 - **Flow Rate:** 1.0 mL/min.

- **Detection:** UV detection at 230-240 nm.
- **Run Time:** Approximately 10 minutes.
- **Method Validation:** The method is validated for linearity, precision, accuracy, and recovery according to standard guidelines.

Key Research and Clinical Implications

- **Genetic Polymorphism:** CYP2C19 polymorphism significantly impacts diazepam disposition. Poor metabolizers exhibit significantly lower clearance and longer elimination half-lives for both diazepam and nordiazepam, increasing accumulation risk [3].
- **Drug-Drug/Herb-Drug Interactions:** Coadministration with CYP2C19 or CYP3A4 inhibitors or inducers can drastically alter diazepam exposure. For example, Imperatorin inhibits diazepam metabolism, increasing its AUC and Cmax [4]. Conversely, inducers like Rifampicin can increase diazepam clearance.
- **Patient-Specific Considerations:** Diazepam's long half-life and active metabolite are critical in special populations. The elderly and patients with hepatic impairment require dose reductions due to reduced clearance [1]. Diazepam use in pregnancy is associated with neonatal withdrawal and "floppy infant syndrome" [1].

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